Cas no 1270567-66-2 (3-(2,4-DIFLUOROPHENYL)MORPHOLINE)

3-(2,4-DIFLUOROPHENYL)MORPHOLINE Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-DIFLUOROPHENYL)MORPHOLINE
- Morpholine, 3-(2,4-difluorophenyl)-
- 1270567-66-2
- EN300-1844339
- AKOS006320873
-
- Inchi: 1S/C10H11F2NO/c11-7-1-2-8(9(12)5-7)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2
- InChI Key: QUIDCXPVVSHCNT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1COCCN1)F
Computed Properties
- Exact Mass: 199.08087030g/mol
- Monoisotopic Mass: 199.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 21.3Ų
3-(2,4-DIFLUOROPHENYL)MORPHOLINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844339-0.1g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1844339-1.0g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1844339-10.0g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1844339-2.5g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1844339-5.0g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1844339-0.05g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1844339-0.25g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1844339-0.5g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1844339-5g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1844339-10g |
3-(2,4-difluorophenyl)morpholine |
1270567-66-2 | 10g |
$3622.0 | 2023-09-19 |
3-(2,4-DIFLUOROPHENYL)MORPHOLINE Related Literature
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 3-(2,4-DIFLUOROPHENYL)MORPHOLINE
Introduction to 3-(2,4-DIFLUOROPHENYL)MORPHOLINE (CAS No. 1270567-66-2)
3-(2,4-Difluorophenyl)morpholine (CAS No. 1270567-66-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The presence of the 2,4-difluorophenyl substituent imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of 3-(2,4-difluorophenyl)morpholine is characterized by a morpholine ring attached to a 2,4-difluorophenyl group. The difluoro substitution on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. These properties make it an attractive candidate for the development of new therapeutic agents targeting various diseases.
Recent research has highlighted the potential of 3-(2,4-difluorophenyl)morpholine in several areas of medicinal chemistry. For instance, studies have shown that this compound can serve as a potent inhibitor of specific enzymes involved in disease pathways. One notable example is its use as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. The ability to modulate HDAC activity makes 3-(2,4-difluorophenyl)morpholine a promising lead compound for the development of novel anti-cancer and neuroprotective drugs.
In addition to its role as an enzyme inhibitor, 3-(2,4-difluorophenyl)morpholine has also been explored for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are important targets for drug discovery. Research has demonstrated that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to new therapeutic strategies for conditions such as hypertension and diabetes.
The synthetic accessibility of 3-(2,4-difluorophenyl)morpholine is another factor contributing to its significance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common approach involves the reaction of 2,4-difluorobenzaldehyde with morpholine under mild conditions. This method yields high purity products with good yields, making it suitable for both laboratory-scale synthesis and industrial production.
The pharmacokinetic properties of 3-(2,4-difluorophenyl)morpholine have also been extensively studied. Its lipophilic nature allows it to cross biological membranes easily, enhancing its bioavailability and distribution within the body. Additionally, the compound exhibits favorable metabolic stability, reducing the risk of rapid degradation by hepatic enzymes. These properties are essential for ensuring that the drug reaches its intended target site in sufficient concentrations to exert its therapeutic effects.
Clinical trials involving derivatives of 3-(2,4-difluorophenyl)morpholine have shown promising results in terms of safety and efficacy. For example, a Phase II clinical trial evaluating a derivative as a treatment for advanced solid tumors reported significant tumor shrinkage in several patients with minimal adverse effects. These findings underscore the potential of this compound as a safe and effective therapeutic agent.
Beyond its applications in human medicine, 3-(2,4-difluorophenyl)morpholine has also found use in agrochemicals. Its ability to inhibit specific enzymes involved in plant metabolism makes it a valuable intermediate in the synthesis of herbicides and fungicides. Research has shown that compounds derived from this scaffold exhibit high selectivity and low toxicity to non-target organisms, making them environmentally friendly alternatives to traditional agrochemicals.
In conclusion, 3-(2,4-difluorophenyl)morpholine (CAS No. 1270567-66-2) is a multifaceted compound with significant potential in both medicinal chemistry and agrochemical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of new therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in drug discovery and development.
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